molecular formula C14H11N3O2 B3598208 2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-PYRAZINYL-

2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-PYRAZINYL-

Cat. No.: B3598208
M. Wt: 253.26 g/mol
InChI Key: SFZUTQXHUGFDGG-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 3-methyl-N-pyrazinyl- is a chemical compound with the molecular formula C13H10N2O2 It is known for its unique structure, which combines a benzofuran ring with a carboxamide group and a pyrazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxamide, 3-methyl-N-pyrazinyl- typically involves the reaction of 3-methylpyrazine with benzofurancarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The pyrazinyl group can participate in substitution reactions, where different substituents can replace the existing ones under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Benzofurancarboxamide, 3-methyl-N-pyrazinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3-methyl-N-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Benzofurancarboxamide
  • 3-Methylpyrazine
  • Benzofuran derivatives
  • Pyrazinyl compounds

Comparison: 2-Benzofurancarboxamide, 3-methyl-N-pyrazinyl- is unique due to the combination of the benzofuran and pyrazinyl moieties, which imparts distinct chemical and biological properties. Compared to other benzofuran or pyrazinyl compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-methyl-N-pyrazin-2-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-10-4-2-3-5-11(10)19-13(9)14(18)17-12-8-15-6-7-16-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZUTQXHUGFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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